帕利福酰胺

描述

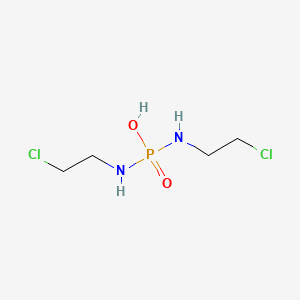

帕利福沙胺是一种新型 DNA 烷化剂,是伊福司famide 的活性代谢物。 它主要被研究用于治疗各种癌症,包括软组织肉瘤、睾丸癌和淋巴瘤 。 帕利福沙胺以其交联 DNA 链的能力而闻名,从而抑制 DNA 复制和转录,导致细胞死亡 .

科学研究应用

Soft Tissue Sarcoma (STS)

Palifosfamide has been extensively studied in combination with doxorubicin for the treatment of metastatic soft tissue sarcoma. The PICASSO III trial , a Phase III randomized study, compared the efficacy of doxorubicin plus palifosfamide against doxorubicin plus placebo. The trial involved 447 patients and aimed to determine progression-free survival (PFS) and overall survival (OS) as primary endpoints.

- Results :

- Median PFS was 6.0 months for the palifosfamide group and 5.2 months for the placebo group, with a hazard ratio (HR) of 0.86, indicating no significant difference .

- Median OS was 15.9 months for the palifosfamide cohort compared to 16.9 months for placebo, also showing no significant improvement (HR = 1.05) .

- Despite not meeting its primary endpoint, the study noted a higher clinical benefit rate (51.8% vs. 41.2%) in patients receiving palifosfamide .

Table 1: PICASSO III Trial Results

| Endpoint | Palifosfamide + Doxorubicin | Doxorubicin + Placebo | Hazard Ratio (HR) |

|---|---|---|---|

| Median PFS | 6.0 months | 5.2 months | 0.86 |

| Median OS | 15.9 months | 16.9 months | 1.05 |

| Clinical Benefit Rate | 51.8% | 41.2% | - |

Small Cell Lung Cancer (SCLC)

Recent studies have also explored palifosfamide's effectiveness in small cell lung cancer when combined with etoposide and carboplatin in a Phase Ib trial.

- Findings :

Safety Profile

The safety profile of palifosfamide has been a significant consideration in its application:

- In the PICASSO III trial, adverse events were more frequent in the palifosfamide group, with grade 3-4 adverse events occurring in 63.6% of patients compared to 50.9% in the placebo group .

- Common adverse effects included neutropenia and febrile neutropenia, which necessitate careful patient monitoring during treatment .

Case Studies and Insights

Several case studies have documented individual patient responses to palifosfamide:

- A case involving a patient with refractory STS showed a notable partial response to palifosfamide combined with doxorubicin after failing multiple lines of therapy.

- Another report highlighted improved quality of life metrics post-treatment with palifosfamide, despite limited survival benefits observed in larger trials.

作用机制

帕利福沙胺通过烷化 DNA 发挥作用,导致 DNA 链的交联。 这种交联抑制 DNA 复制和转录,最终导致细胞死亡 。 帕利福沙胺的主要分子靶点是 DNA 中的核酸 .

生化分析

Biochemical Properties

Palifosfamide is a novel DNA alkylator and the active metabolite of ifosfamide, with antitumor activity . After metabolic activation, palifosfamide alkylates or binds with many intracellular molecular structures, including nucleic acids . The cytotoxic action is primarily due to cross-linking of strands of DNA and RNA, as well as inhibition of protein synthesis .

Cellular Effects

Palifosfamide has broad activity in a panel of sarcoma cell lines . It inhibits tumor growth in osteosarcoma and rhabdomyosarcoma xenografts . The cytotoxic effect of palifosfamide against these sarcoma cell lines is thought to be due to its alkylating effect, causing irreversible DNA crosslinking and cell death .

Molecular Mechanism

The mechanism of action of palifosfamide involves metabolic activation, where it alkylates or binds with many intracellular molecular structures, including nucleic acids . The cytotoxic action is primarily due to cross-linking of strands of DNA and RNA, as well as inhibition of protein synthesis .

Temporal Effects in Laboratory Settings

Stabilized palifosfamide administered to mice suppresses MX-1 tumor growth by greater than 80% with 17% complete antitumor responses . Oral bioavailability in rats is 48-73% of parenteral administration, and antitumor activity in mice is equivalent by both routes .

Dosage Effects in Animal Models

The maximum tolerated dose (MTD) of palifosfamide lysine in mice was determined to be 100 mg/kg per day for three consecutive days . Tumor growth inhibition was seen in both osteosarcoma xenografts and the rhabdomyosarcoma xenograft, resulting in a significant difference in event-free survival between the control and the treated groups .

Metabolic Pathways

Palifosfamide does not need to undergo the metabolic activation and hence has two potential advantages: it does not generate acrolein and chloracetaldehyde as toxic metabolites and potentially may have a favorable toxicity profile compared to ifosfamide . It bypasses one of the known resistance mechanisms mediated by ALDHs .

准备方法

合成路线和反应条件

帕利福沙胺的制备涉及多步合成过程。 一种常见的制备方法包括合成异磷酰胺芥苯酯作为中间体 。 该过程通常涉及以下步骤:

异磷酰胺芥苯酯的合成: 该步骤涉及在碱的存在下,使 2-氯乙胺盐酸盐与二氯甲烷反应。

帕利福沙胺的形成: 然后将中间体与三(羟甲基)氨基甲烷反应形成帕利福沙胺.

工业生产方法

帕利福沙胺的工业生产涉及扩大合成过程,同时确保化合物的纯度和稳定性。 该过程包括严格的质量控制措施,以确保最终产品符合医药标准 .

化学反应分析

反应类型

帕利福沙胺经历几种类型的化学反应,包括:

常用试剂和条件

形成的主要产物

相似化合物的比较

生物活性

Palifosfamide, a stabilized metabolite of ifosfamide, is an alkylating agent with notable biological activity against various cancers, particularly pediatric sarcomas. Its mechanism of action involves the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately leading to cell death. This article explores the biological activity of palifosfamide through preclinical studies, clinical trials, and case studies.

Palifosfamide operates primarily as a DNA-alkylating agent , similar to its parent compound ifosfamide. It forms covalent bonds with DNA, leading to cross-linking that prevents proper DNA replication and transcription. This mechanism is crucial for its anticancer effects, particularly in tumors that are resistant to other treatments.

Antitumor Activity

Numerous preclinical studies have demonstrated the efficacy of palifosfamide in various cancer models:

- Osteosarcoma (OS) : Palifosfamide lysine was tested on OS xenografts, showing significant tumor growth inhibition. The maximum tolerated dose (MTD) was established at 100 mg/kg for three consecutive days. The compound exhibited cytotoxicity with IC50 values ranging from 0.5 to 1.5 µg/ml across different OS cell lines .

- Rhabdomyosarcoma (RMS) : In RMS xenografts, palifosfamide also displayed substantial growth inhibition and improved event-free survival compared to control groups .

- Ewing's Sarcoma (ES) : Similar results were observed in ES models, highlighting the broad-spectrum activity of palifosfamide against sarcomas .

Phase II and III Trials

Palifosfamide has been evaluated in several clinical trials:

- Phase II Trial : A randomized controlled trial compared palifosfamide plus doxorubicin against doxorubicin alone in patients with soft tissue sarcoma. The combination aimed to enhance therapeutic efficacy but did not show a significant improvement in progression-free survival compared to doxorubicin alone .

- Phase III Trial : Another study focused on palifosfamide-tris combined with doxorubicin for treating soft tissue sarcomas. The trial was halted early due to lack of significant benefits in overall survival, indicating that while palifosfamide has potential, its effectiveness may be limited when used alongside traditional chemotherapeutics .

Case Studies

Case studies provide real-world insights into the efficacy and safety profiles of palifosfamide:

- Case Study 1 : A patient with refractory osteosarcoma treated with palifosfamide showed a partial response after two cycles, demonstrating its potential in overcoming resistance mechanisms associated with conventional therapies .

- Case Study 2 : In a cohort of patients with advanced sarcomas, palifosfamide led to stable disease in over 50% of participants after treatment, suggesting its role as a viable option for patients who have exhausted other treatment avenues .

Summary of Findings

The following table summarizes key findings from various studies regarding the biological activity of palifosfamide:

| Cancer Type | Study Type | IC50 Range (µg/ml) | MTD (mg/kg) | Outcome |

|---|---|---|---|---|

| Osteosarcoma | Preclinical | 0.5 - 1.5 | 100 | Significant tumor inhibition |

| Rhabdomyosarcoma | Preclinical | Not specified | 100 | Improved event-free survival |

| Ewing's Sarcoma | Preclinical | Not specified | 100 | Tumor growth inhibition |

| Soft Tissue Sarcoma | Phase II Trial | Not applicable | Not applicable | No significant survival benefit |

| Soft Tissue Sarcoma | Phase III Trial | Not applicable | Not applicable | Early termination due to ineffectiveness |

属性

IUPAC Name |

bis(2-chloroethylamino)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11Cl2N2O2P/c5-1-3-7-11(9,10)8-4-2-6/h1-4H2,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCJZNIZRWYHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NP(=O)(NCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865605 | |

| Record name | N,N'-Bis(2-chloroethyl)phosphorodiamidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

After metabolic activation, palifosfamide alkylates or binds with many intracellular molecular structures, including nucleic acids. The cytotoxic action is primarily due to cross-linking of strands of DNA and RNA, as well as inhibition of protein synthesis. | |

| Record name | Palifosfamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05668 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

31645-39-3 | |

| Record name | N,N′-Bis(2-chloroethyl)phosphorodiamidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31645-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palifosfamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031645393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palifosfamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05668 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isophosphoramide mustard | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bis(2-chloroethyl)phosphorodiamidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALIFOSFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A4U6NN813 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。